N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)9-10-25(18(26)16-11-13(3)23(4)22-16)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYJSDDDXJSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NN(C(=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A diethylamino group, which is known for enhancing lipophilicity and bioavailability.
- A benzo[d]thiazole moiety, often associated with various pharmacological activities.
- A pyrazole ring, which is linked to diverse biological effects.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClFN₃OS |
| Molecular Weight | 407.9 g/mol |
| CAS Number | 1215555-57-9 |
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
-
Anticancer Properties
- Preliminary studies suggest potential efficacy in inhibiting tumor cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
-
Antimicrobial Activity
- Similar compounds in the benzothiazole family have demonstrated antimicrobial properties. The presence of the diethylamino group may enhance interaction with microbial targets.
-
Cholinesterase Inhibition
- Compounds with similar structures have shown inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission. This suggests potential applications in treating neurodegenerative diseases.
The precise mechanism of action for this compound is not fully elucidated. However, studies on related benzothiazole derivatives indicate several possible pathways:
- Protein Interaction
- Gene Expression Modulation
Case Studies and Research Findings
Several studies highlight the biological activity of compounds related to this class:
- Antitumor Efficacy
-
Antimicrobial Studies
- Research on benzothiazole derivatives found that increased lipophilicity correlates with enhanced antibacterial activity against various pathogens . This may imply that modifications in the structure of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide could yield stronger antimicrobial agents.
- Cholinesterase Inhibition
Scientific Research Applications
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its efficacy against various human tumor cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute (NCI) has conducted tests demonstrating its potential as an antitumor agent with a mean GI value indicating effective cytotoxicity against cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride. Its structural features allow it to interact with microbial targets effectively, leading to inhibition of growth in various bacterial strains .
Anti-inflammatory Effects
Molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway. This positions it as a candidate for further research into anti-inflammatory therapies .
Case Study 1: Anticancer Efficacy
In a study published by MDPI, the compound was subjected to in vitro evaluation against a panel of approximately sixty cancer cell lines. The results indicated a significant average cell growth inhibition rate (GP mean) of 12.53%, suggesting its potential use in cancer treatment protocols .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of similar compounds demonstrated that modifications in the diethylamino group could enhance activity against specific bacterial strains. This indicates a pathway for optimizing the compound for better therapeutic outcomes in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Benzo[d]thiazole Derivatives
The target compound’s 6-fluorobenzo[d]thiazole group distinguishes it from analogs in , such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which features a trifluoromethyl (-CF₃) substituent at the 6-position. Fluorine (atomic radius: 0.64 Å) and trifluoromethyl (-CF₃, larger steric bulk) substituents influence binding affinity and metabolic stability. For example:
Pyrazole Core Modifications
Compared to N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride (), the target compound differs in two key aspects:
Pyrazole substitution : The target has 1,5-dimethyl groups, while the analog has a single 1-methyl group.
Benzo[d]thiazole substitution : The target’s 6-fluoro group contrasts with the analog’s 6-methyl group.
Pharmacological Implications
- 6-Fluoro vs. 6-Trifluoromethyl : Fluorine’s smaller size may allow tighter binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites), while -CF₃ could enhance off-target interactions.
- Diethylaminoethyl Side Chain: This moiety, common to both the target and the analog in , improves water solubility and may facilitate interactions with G-protein-coupled receptors (GPCRs).
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis requires multi-step functionalization of the pyrazole and benzo[d]thiazole rings, similar to methods described in for acetamide derivatives.
- Data Gaps: No direct pharmacological data (e.g., IC₅₀, pharmacokinetics) are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
